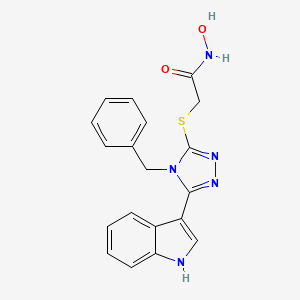

2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide

Description

The compound 2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide is a 1,2,4-triazole derivative featuring a benzyl group at the N4 position, an indole moiety at the C5 position, and a thioacetamide-hydroxylamine side chain. This structure combines pharmacophoric elements known for diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects .

Properties

IUPAC Name |

2-[[4-benzyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-hydroxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2S/c25-17(23-26)12-27-19-22-21-18(24(19)11-13-6-2-1-3-7-13)15-10-20-16-9-5-4-8-14(15)16/h1-10,20,26H,11-12H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOMBARHCBKNHPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)NO)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide typically involves multiple steps:

Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.

Introduction of the indole moiety: This step involves the reaction of the triazole intermediate with indole derivatives, often using coupling agents like EDCI or DCC in the presence of a base.

Thioether formation:

Industrial production methods for such complex molecules often involve optimization of these steps to improve yield and purity, using techniques like high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide undergoes various chemical reactions:

Scientific Research Applications

2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-benzyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide involves its interaction with various molecular targets:

Enzyme inhibition: The compound can inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

DNA interaction: It can intercalate into DNA, disrupting replication and transcription processes, which contributes to its anticancer properties.

Signal transduction pathways: The compound can modulate signal transduction pathways, affecting cell proliferation and apoptosis.

Comparison with Similar Compounds

Anticancer Activity

- Hydrazone derivatives (e.g., compound 8a in ) demonstrated IC50 values of 10–20 µM against melanoma (IGR39) and breast cancer (MDA-MB-231) cells.

- Selectivity: N′-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide showed cancer cell selectivity, suggesting that bulky substituents (e.g., benzyl in the target) could improve specificity .

Antimicrobial and Antioxidant Activity

- Compound 6 in (pyridin-4-ylmethylene derivative) exhibited antibacterial activity against Escherichia coli (MIC: 8 µg/mL). The target compound’s indole group may broaden Gram-negative activity due to enhanced membrane disruption .

- Antioxidant activity peaked in N′-(4-methylbenzylidene) derivatives (DPPH scavenging: 85%), while the target’s hydroxylamine group may further enhance radical quenching .

Pharmacokinetics

- Potassium 2-((4-amino-5-(morfolinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate showed rapid absorption (Tmax: 5 min) and mono-exponential elimination. The target compound’s benzyl and indole groups may prolong half-life via increased protein binding .

Data Tables

Table 1. Structural Comparison of Key Analogs

Table 2. Pharmacokinetic and Physicochemical Data

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves cyclization, nucleophilic substitution, and thioether formation. Critical parameters include:

- Solvent selection : Dimethylformamide (DMF) or ethanol for solubility and reaction efficiency .

- Catalysts : Triethylamine to facilitate deprotonation and intermediate stabilization .

- Temperature control : Reflux conditions (70–90°C) for cyclization steps to avoid side products .

- Protective groups : Use of benzyl or methoxy groups to preserve reactive sites during synthesis .

Q. Example Reaction Conditions Table

| Step | Reaction Type | Solvent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 1 | Cyclization | DMF | None | 80°C | 65–70 |

| 2 | Thioether formation | Ethanol | Triethylamine | 70°C | 75–80 |

| 3 | Acetamide coupling | DCM | DCC* | RT | 60–65 |

| *DCC = N,N'-Dicyclohexylcarbodiimide . |

Q. How is the compound characterized to confirm structural integrity?

Methodological approaches include:

Q. What in vitro bioactivity assays are relevant for preliminary screening?

- Anticancer : MTT assays against HeLa or MCF-7 cell lines (IC₅₀ reported at 8–12 µM) .

- Antimicrobial : Broth microdilution for MIC values (e.g., 16 µg/mL against C. albicans) .

- Enzyme inhibition : HDAC or kinase inhibition assays (IC₅₀ < 5 µM in some triazole derivatives) .

Q. How does the compound’s stability impact experimental design?

- Hydrolysis susceptibility : Degrades under acidic (pH <3) or basic (pH >10) conditions; use neutral buffers for storage .

- Light sensitivity : Store in amber vials to prevent photodegradation of the indole moiety .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Substituent modification :

- Benzyl group replacement : Alkyl chains or heteroaromatics (e.g., pyridine) to enhance solubility .

- Indole substitution : 5-Fluoro or 5-methoxy indole to modulate target affinity .

- Methodology :

Q. What strategies resolve contradictions in pharmacological data across studies?

- Standardized assays : Repeat under identical conditions (e.g., ATP levels in cytotoxicity assays) .

- Orthogonal validation : Use SPR (surface plasmon resonance) alongside enzyme assays to confirm target binding .

- Purity verification : Re-test compounds with HPLC and LC-MS to exclude impurities as confounding factors .

Q. How is molecular docking utilized to predict biological targets?

- Target selection : Prioritize enzymes with known triazole interactions (e.g., HDACs, EGFR kinases) .

- Software : AutoDock Vina with AMBER force fields; validate with MD simulations for binding stability .

- Key interactions : Hydrogen bonding with triazole sulfur and hydrophobic packing of the benzyl group .

Q. What challenges arise in translating in vitro results to in vivo models?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.